molecular formula C10H11Cl2N3 B1435350 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1637296-31-1

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1435350
M. Wt: 244.12 g/mol
InChI Key: DECUAESHJZMUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, commonly known as CP-514,999, is a novel, synthetic compound with promising therapeutic applications in the field of neuroscience. CP-514,999 has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and major depressive disorder. CP-514,999 is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein-coupled receptor (GPCR) which is involved in the regulation of neuronal excitability. CP-514,999 has been shown to modulate glutamate-induced excitotoxicity, which is thought to be a major contributor to the development of many neurological disorders.

Scientific Research Applications

Neurological Studies

  • The cannabinoid CB(1) receptor antagonist SR141716A has been shown to increase norepinephrine outflow in the rat anterior hypothalamus, which could play a significant role in its pharmacological actions, potentially extending to analogs like 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (Tzavara et al., 2001).

Antipyretic Applications

  • Novel pyrazolines have demonstrated antipyretic effects similar to dipyrone, suggesting potential antipyretic applications for structurally related compounds, including 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (Souza et al., 2002).

Imaging Agents

  • Radiosynthesis and in vivo evaluation of 11C-labeled pyrazole derivatives, including compounds structurally similar to 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, have been explored for mapping cyclooxygenases, although with limitations due to nonspecific binding (Fujisaki et al., 2005).

Antihyperglycemic Agents

  • The synthesis and antidiabetic characterization of pyrazol-3-one derivatives have shown potent antihyperglycemic effects in diabetic mice, indicating the potential for similar compounds to be developed as antihyperglycemic agents (Kees et al., 1996).

Aryl Hydrocarbon Receptor (AhR) Antagonists

  • Novel compounds, such as 2-methyl-2H-pyrazole-3-carboxylic acid derivatives, have been identified for their ability to inhibit TCDD-induced AhR-dependent transcription, highlighting the potential for structurally related compounds to serve as AhR antagonists (Kim et al., 2006).

properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECUAESHJZMUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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